molecular formula C21H26O3Si B168929 ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol CAS No. 130277-32-6

((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol

Cat. No. B168929
CAS RN: 130277-32-6
M. Wt: 354.5 g/mol
InChI Key: KBTVVVZXWWKUKA-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol (hereafter referred to as ((2R,3S)-3-DBDS) is an organic compound that has been studied for its potential applications in the biomedical and pharmaceutical fields. This compound is a chiral secondary alcohol, and has been used in the synthesis of various compounds and as a starting material for the development of new drugs. In addition, ((2R,3S)-3-DBDS) has been used in the laboratory for a variety of research purposes, including the study of biochemical and physiological effects.

Scientific Research Applications

((2R,3S)-3-DBDS) has been used in numerous laboratory studies. For example, it has been used to study the mechanism of action of various drugs and compounds, as well as to investigate the biochemical and physiological effects of these compounds. In addition, ((2R,3S)-3-DBDS) has been used in the synthesis of various compounds, including those used in drug development. It has also been used to study the stereochemistry of organic compounds and to investigate the effects of chiral molecules on biological systems.

Mechanism of Action

The mechanism of action of ((2R,3S)-3-DBDS) is not yet fully understood. However, it is known that this compound is a chiral secondary alcohol, and it is believed that its chiral structure is important for its biological activity. It is also believed that the compound can interact with various proteins and enzymes in the body, and that these interactions can lead to the desired biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2R,3S)-3-DBDS) have been studied in several laboratory studies. It has been found to have a variety of effects on the body, including the stimulation of cell growth, the activation of certain enzymes, and the inhibition of certain proteins. In addition, ((2R,3S)-3-DBDS) has been found to have anti-inflammatory and anti-cancer properties, as well as to have the potential to be used in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

The use of ((2R,3S)-3-DBDS) in laboratory experiments has several advantages. First, it is relatively easy to synthesize, and can be obtained from various sources. Second, it is a chiral secondary alcohol, which means that it can be used to study the effects of chiral molecules on biological systems. Finally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various compounds.
However, there are also some limitations to the use of ((2R,3S)-3-DBDS) in laboratory experiments. First, the compound is relatively unstable, and can degrade over time. Second, it has not yet been fully characterized, and the exact mechanism of action is not yet known. Finally, it is not yet known if the compound is safe for human consumption, and further research is needed in this area.

Future Directions

Given the potential applications of ((2R,3S)-3-DBDS), there are many potential future directions for research. First, further research is needed to fully characterize the compound and to understand its mechanism of action. Second, more studies are needed to investigate the safety of the compound for human consumption. Third, further research could be done to investigate the potential applications of ((2R,3S)-3-DBDS) in the treatment of various diseases and disorders. Finally, further research is needed to explore the potential of this compound as a starting material for the development of new drugs.

Synthesis Methods

The synthesis of ((2R,3S)-3-DBDS) can be accomplished through several different methods. The most common method involves the reaction of 2,3-dihydrofuran-2-ylmethanol with tert-butyldiphenylsilyl chloride in the presence of anhydrous pyridine. This reaction yields a mixture of the desired ((2R,3S)-3-DBDS) and the corresponding (2S,3R)-3-DBDS isomer. The two isomers can then be separated using a variety of techniques, such as chromatographic separation.

properties

IUPAC Name

[(2R,3S)-3-[tert-butyl(diphenyl)silyl]oxy-2,3-dihydrofuran-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3Si/c1-21(2,3)25(17-10-6-4-7-11-17,18-12-8-5-9-13-18)24-19-14-15-23-20(19)16-22/h4-15,19-20,22H,16H2,1-3H3/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTVVVZXWWKUKA-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C=COC3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C=CO[C@@H]3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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